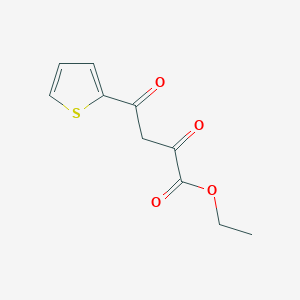

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFYXYKJZUHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384072 | |

| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36983-36-5 | |

| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Introduction: The Significance of a Versatile Thiophene Building Block

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a β-ketoester of significant interest in synthetic and medicinal chemistry. Its structure, which incorporates a thiophene ring and a reactive 1,3-dicarbonyl moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures.[1][2] Thiophene and its derivatives are known to be key components in many pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide provides a detailed examination of the core synthesis mechanism for this compound, focusing on the underlying principles, a field-proven experimental protocol, and critical parameters for successful execution.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most direct and widely employed method for synthesizing this compound is a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[4] In this specific synthesis, the reactants are Ethyl 2-thenoate (the thiophene-containing ester) and Ethyl acetate .

The Claisen condensation is a cornerstone of organic synthesis for creating β-keto esters.[5][6][7][8] The reaction's success hinges on the presence of an α-hydrogen on at least one of the ester components, which can be deprotonated to form a nucleophilic enolate.[4]

Detailed Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism, driven by the formation of a stabilized enolate and the subsequent nucleophilic acyl substitution. A strong base, typically sodium ethoxide, is used to initiate the reaction.[9] Using the conjugate base of the alcohol corresponding to the ester's alkoxy group (in this case, ethoxide for ethyl esters) is a critical choice to prevent transesterification, a potential side reaction.[4]

The key mechanistic steps are as follows:

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-hydrogen from ethyl acetate. This deprotonation is reversible, but it forms a nucleophilic enolate ion.

-

Nucleophilic Attack: The newly formed ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester, ethyl 2-thenoate. This step forms a tetrahedral intermediate.

-

Reformation of Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide ion (EtO⁻) as a leaving group. This results in the formation of the target β-ketoester, this compound.

-

Driving the Equilibrium: Deprotonation of the Product: The β-ketoester product is significantly more acidic than the starting esters because its α-hydrogens are flanked by two carbonyl groups. The ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the β-ketoester, forming a highly stabilized enolate. This final deprotonation step is the thermodynamic driving force of the entire reaction, pulling the equilibrium towards the product side.[7][10]

-

Acidic Workup: A final acidification step (e.g., with dilute sulfuric or hydrochloric acid) is required to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final, neutral β-ketoester product.[11]

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Experimental Protocol

This protocol is a representative procedure adapted from standard methodologies for Claisen condensations.[11][12]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Moles (equiv) |

| Sodium Metal | Na | 22.99 | Chunks | 2.3 g | 0.10 (1.0) |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 proof | 50 mL | - |

| Ethyl 2-thenoate | C₇H₈O₂S | 156.20 | 98% | 15.6 g | 0.10 (1.0) |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Anhydrous, 99.8% | 17.6 g | 0.20 (2.0) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 100 mL | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10% Aqueous | As needed | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 2.3 g of freshly cut sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Esters: In a separate flask, prepare a mixture of 15.6 g of ethyl 2-thenoate and 17.6 g of ethyl acetate. Add this ester mixture dropwise to the stirred sodium ethoxide solution over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 12-16 hours (overnight). A yellowish precipitate of the sodium salt of the product may form.[11]

-

Workup - Acidification and Extraction: Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous sulfuric acid with vigorous stirring until the solution is acidic (pH ~2-3, check with pH paper). During this process, the precipitated sodium salt will dissolve, and the final product will separate as an oil.[11] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine. Dry the ethereal solution over anhydrous sodium sulfate.[11] Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield the final this compound.

Critical Parameters and Field Insights

-

Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture. Water will react with the sodium ethoxide base and can hydrolyze the ester starting materials and product. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Choice of Base: As mentioned, using sodium ethoxide is crucial when working with ethyl esters to prevent transesterification. If methyl esters were used, sodium methoxide would be the base of choice. A full equivalent of the base is required to deprotonate the final product and drive the reaction to completion.[7]

-

Temperature Control: The initial addition of reagents should be performed at a low temperature to control the exothermic reaction and minimize side reactions, such as self-condensation of ethyl acetate.

-

Stoichiometry: Using an excess of the enolizable partner (ethyl acetate) can help to maximize the formation of the desired crossed product over the self-condensation product of ethyl 2-thenoate (if it has alpha-hydrogens, which it does not in this case, making it an ideal substrate).

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and reliable method that exemplifies a fundamental C-C bond-forming strategy in organic chemistry. By understanding the detailed mechanism and carefully controlling key experimental parameters such as moisture, base selection, and temperature, researchers can efficiently produce this versatile intermediate. The resulting β-ketoester serves as a valuable platform for developing novel thiophene-containing compounds for applications in drug discovery and materials science.[3][13]

References

- BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History.

- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid.

- Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube.

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

- YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12.

- ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters.

- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.

- Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

- OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction - Organic Chemistry.

- University of Calgary. (n.d.). The Claisen Condensation.

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- ResearchGate. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review.

- International Journal of Research and Analytical Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review.

- Wikipedia. (n.d.). Claisen condensation.

- PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciensage.info [sciensage.info]

"Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate" chemical properties

An In-Depth Technical Guide to Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Properties, Synthesis, and Applications

Abstract

This compound is a versatile β-dicarbonyl compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural framework, featuring a reactive 1,3-dicarbonyl moiety linked to a thiophene ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic systems and complex molecules. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of medicinal chemistry and drug discovery. The discussion is tailored for researchers and professionals, emphasizing the mechanistic rationale behind its synthesis and the strategic utility of its chemical behavior.

Introduction: A Versatile Heterocyclic Building Block

This compound belongs to the class of β-keto esters, a group of compounds renowned for their synthetic flexibility. The presence of two carbonyl groups separated by a methylene unit imparts unique chemical properties, most notably the capacity for keto-enol tautomerism. This equilibrium is the cornerstone of its reactivity, enabling it to act as a potent nucleophile in a variety of condensation reactions.

The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, is of particular significance. Thiophene moieties are prevalent in numerous pharmacologically active compounds, contributing to their biological activity through various mechanisms, including metabolic stability and receptor binding interactions.[1] Consequently, this compound is not merely a synthetic intermediate but a strategic scaffold for constructing novel drug candidates and functional materials. Its derivatives are explored for a range of therapeutic areas, including oncology and infectious diseases.[1][2]

Nomenclature and Chemical Identification

Correctly identifying a chemical entity is paramount for reproducible research. The subject of this guide is most accurately identified by its CAS number and systematic nomenclature.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester[3][4]

-

MDL Number: MFCD00126316[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its handling, purification, and structural confirmation.

Physicochemical Data

The key physical properties are summarized in the table below. These values are critical for planning reactions, particularly for determining appropriate solvents and purification techniques.

| Property | Value | Source |

| Molecular Weight | 226.25 g/mol | [4] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and alcohols. | N/A |

| Hazard Classification | Irritant | [4] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester protons (a triplet and a quartet), the thiophene ring protons (three distinct signals in the aromatic region), and the central methylene/methine protons, whose chemical shift and multiplicity will depend on the keto-enol tautomeric ratio in the chosen solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by signals for the four carbonyl/enol carbons, the carbons of the ethyl group, the central methylene/methine carbon, and the four carbons of the thiophene ring.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 226.25.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1750 cm⁻¹.

Synthesis: The Claisen Condensation Pathway

The most prevalent and efficient method for synthesizing this compound is the Claisen condensation .[7] This reaction involves the base-mediated condensation of a ketone with an ester.

Mechanistic Rationale

The synthesis proceeds by reacting 2-acetylthiophene with diethyl oxalate in the presence of a strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). The base serves a critical role: it abstracts an acidic α-proton from 2-acetylthiophene to generate an enolate ion. This potent nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the target β-dicarbonyl product. This two-step sequence of addition followed by elimination is the hallmark of the Claisen condensation.[7]

Sources

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate-India Fine Chemicals [indiafinechemicals.com]

- 4. 36983-36-5 Cas No. | 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester | Matrix Scientific [matrixscientific.com]

- 5. This compound | C10H10O4S | CID 2799459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: A Key Intermediate in Heterocyclic Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (CAS Number: 36983-36-5), a versatile β-dicarbonyl intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound as a pivotal building block for novel heterocyclic scaffolds with therapeutic potential.

Introduction: The Strategic Importance of a Thiophene-Bearing β-Dicarbonyl Compound

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive 1,3-dicarbonyl system with a thiophene ring. The thiophene moiety is recognized as a "privileged pharmacophore," a molecular scaffold frequently found in FDA-approved drugs due to its favorable electronic properties and ability to engage in various biological interactions.[1][2] This bioisosteric resemblance to a phenyl ring allows it to modulate the function of molecules, often enhancing potency and improving pharmacokinetic profiles.[3]

The core value of this compound lies in its utility as a precursor for a diverse array of heterocyclic compounds, most notably pyrazole derivatives.[4] Pyrazoles are another class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Consequently, this butanoate serves as a critical starting material for generating libraries of potentially bioactive molecules for drug discovery pipelines.

Synthesis and Mechanism: The Claisen Condensation Pathway

The primary and most efficient route for synthesizing this compound is through a base-mediated Claisen condensation reaction.[2] This reaction involves the coupling of 2-acetylthiophene with diethyl oxalate.

Reaction Mechanism

The synthesis proceeds via a well-established multi-step mechanism:[7]

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from 2-acetylthiophene to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-dicarbonyl product.

-

Deprotonation (Driving Force): The product, a β-keto ester, possesses acidic protons between the two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This final, essentially irreversible deprotonation step is crucial as it drives the reaction equilibrium towards completion.[2]

-

Protonation: A final acidic workup neutralizes the enolate to yield the target compound.

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. scribd.com [scribd.com]

- 4. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]

- 5. chembk.com [chembk.com]

- 6. achemblock.com [achemblock.com]

- 7. 36983-36-5 Cas No. | 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Properties, Synthesis, and Applications

Abstract

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a versatile heterocyclic β-dicarbonyl compound that serves as a critical building block in medicinal chemistry and materials science. Its unique structural motif, featuring a thiophene ring and a reactive 1,3-dicarbonyl system, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, analytical characterization methods, and a review of its current and potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound, with the CAS Number 36983-36-5, is a solid at room temperature.[1][2] The core of its reactivity and utility lies in its molecular structure, which combines an aromatic thiophene heterocycle with an ethyl ester-terminated diketone chain. This diketone moiety exists in a tautomeric equilibrium between the keto and enol forms, a feature that dictates its chemical behavior and chelating potential.

The molecular formula of the compound is C₁₀H₁₀O₄S.[1] Key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 226.25 g/mol | [1] |

| Molecular Formula | C₁₀H₁₀O₄S | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 34°C | [1] |

| Purity (Typical) | 90-95% | [2][3] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Dark Place | [2] |

| InChI Key | GCCFYXYKJZUHMI-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

The most reliable and common method for synthesizing this compound is through a base-catalyzed Claisen condensation. This reaction provides a high-yield pathway by coupling an appropriate thiophene ketone with an oxalate ester.

Causality of Experimental Choices

The chosen protocol involves the reaction of 2-acetylthiophene with diethyl oxalate.

-

Base Selection: Sodium ethoxide (NaOEt) is the base of choice. It is crucial that the alkoxide base matches the alcohol portion of the reacting ester (diethyl oxalate) to prevent transesterification, a common side reaction that would lead to a mixture of ester products and reduce the overall yield. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of 2-acetylthiophene, forming the necessary nucleophilic enolate.

-

Solvent: Anhydrous ethanol is used as the solvent. It is the conjugate acid of the ethoxide base, ensuring the basicity of the reaction medium is maintained. Its polarity is suitable for dissolving the reactants and the intermediate sodium salt of the product. The use of an anhydrous solvent is critical to prevent hydrolysis of the esters and the base.

-

Reaction Control: The reaction is initiated at a low temperature and allowed to proceed at room temperature to control the exothermic nature of the condensation and minimize side reactions.

Detailed Step-by-Step Synthesis Protocol

Reaction: 2-Acetylthiophene + Diethyl Oxalate → this compound

-

Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A solution of sodium ethoxide is prepared in anhydrous ethanol within the flask.

-

Reactant Addition: A mixture of 2-acetylthiophene and diethyl oxalate is added dropwise to the stirred base solution at 0-5°C.

-

Reaction: The mixture is stirred at room temperature overnight, allowing the condensation to complete. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and acidified to a pH of ~2 using dilute sulfuric or hydrochloric acid. This protonates the enolate salt, precipitating the product.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield the pure compound.[4]

Synthesis Workflow Diagram

Caption: Proposed mechanism of metalloenzyme inhibition via metal chelation.

Precursor for Novel Heterocycles

Beyond direct inhibitory roles, the compound is a versatile intermediate. It can undergo cyclization reactions with various reagents (e.g., hydrazines, hydroxylamine) to form pyrazoles and isoxazoles, respectively. [5]These resulting heterocyclic systems are themselves important scaffolds in drug discovery, known for a wide range of pharmacological activities.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include a triplet and quartet for the ethyl group, signals for the methylene protons, and characteristic peaks for the protons on the thiophene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Distinct peaks are expected for the carbonyl carbons, the carbons of the thiophene ring, the ethyl ester carbons, and the methylene carbon. [6]* Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₁₀H₁₀O₄S).

-

Infrared Spectroscopy (IR): Identifies functional groups. Strong absorption bands corresponding to the C=O stretching of the ketone and ester groups, as well as C-S and C=C stretching from the thiophene ring, would be expected.

Conclusion

This compound is a compound of significant interest due to its structural features that are highly relevant to modern drug design. Its straightforward synthesis via Claisen condensation makes it an accessible building block for research laboratories. The combination of the biologically active thiophene ring and the metal-chelating 1,3-dicarbonyl system establishes this molecule as a powerful scaffold for the development of novel therapeutics, particularly in the realm of enzyme inhibition. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this versatile chemical intermediate in their scientific endeavors.

References

-

ETHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE - Physico-chemical Properties. ChemBK. [Link]

-

ethyl butanoate | CAS#:105-54-4. Chemsrc. [Link]

-

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | C10H12O3S | CID 3863898. PubChem, National Center for Biotechnology Information. [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CAB Abstracts. [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central, National Center for Biotechnology Information. [Link]

-

Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Royal Society of Chemistry. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. [Link]

-

Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]. Chimica Techno Acta. [Link]

-

Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed Central, National Center for Biotechnology Information. [Link]

-

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [sigmaaldrich.com]

- 3. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate, 90%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Abstract

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a versatile β-ketoester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring a 1,3-dicarbonyl system coupled with a thiophene moiety, makes it a highly valuable precursor for the construction of a wide array of heterocyclic compounds, particularly those of pharmaceutical interest. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and key chemical transformations of this compound. We will delve into the mechanistic underpinnings of its synthesis via the Claisen condensation and detail a robust experimental protocol. Furthermore, this guide explores its principal application as a building block in synthesizing pyrazole derivatives, offering field-proven insights for researchers in drug discovery and chemical development.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: this compound

-

Synonyms: 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester, Ethyl 2,4-dioxo-4-(2-thienyl)butanoate[1]

-

CAS Number: 36983-36-5[1]

-

Molecular Formula: C₁₀H₁₀O₄S

-

Molecular Weight: 226.25 g/mol [2]

-

InChI Key: GCCFYXYKJZUHMI-UHFFFAOYSA-N[3]

The structure consists of a four-carbon butanoate chain with keto groups at the C2 and C4 positions. The C4 carbonyl is attached to the C2 position of a thiophene ring, and the ester function is provided by an ethyl group. The presence of the β-dicarbonyl motif results in significant keto-enol tautomerism, with the enol form being stabilized by intramolecular hydrogen bonding.

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is critical for the proper handling, storage, and use of any chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 226.25 g/mol | |

| Molecular Formula | C₁₀H₁₀O₄S | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Signal Word: Warning

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338

Always consult the material safety data sheet (MSDS) from the specific supplier before use for complete and detailed safety information.

Synthesis and Mechanistic Insight

The most efficient and common route for synthesizing this compound is the mixed Claisen condensation . This cornerstone carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Rationale of the Synthetic Approach

The chosen pathway involves the reaction between 2-acetylthiophene (an enolizable ketone) and diethyl oxalate (a non-enolizable ester) using sodium ethoxide as the base.

-

Causality of Reagent Choice:

-

2-Acetylthiophene: Provides the thiophene ring and the carbon backbone that will become C3 and C4 of the final product. Its α-protons on the methyl group are sufficiently acidic to be removed by the base.

-

Diethyl Oxalate: Acts as the electrophilic carbonyl component and provides the ethyl ester and C2 carbonyl group. It cannot enolize, which prevents self-condensation and directs the reaction toward the desired cross-condensation product.

-

Sodium Ethoxide: This base is chosen for a critical reason: its conjugate acid is ethanol, the same alcohol that is the leaving group from the ester. This prevents transesterification, a common side reaction that would occur if a different alkoxide base were used. A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the final β-ketoester product, which is more acidic than ethanol.

-

Reaction Mechanism

The synthesis proceeds through a well-established Claisen condensation mechanism, as depicted below.

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Claisen condensations involving acetophenone derivatives and diethyl oxalate.

Materials and Equipment

-

2-Acetylthiophene

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Dilute Sulfuric Acid or Hydrochloric Acid

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis and purification.

-

Preparation of Sodium Ethoxide: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in portions to absolute ethanol. Stir until all sodium has dissolved.

-

Condensation: Cool the resulting sodium ethoxide solution in an ice bath. Prepare a mixture of 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) and add it dropwise to the stirred ethoxide solution, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will likely form.

-

Workup and Isolation: Pour the reaction mixture into a beaker of ice water. Acidify the aqueous solution to a pH of ~2 using dilute sulfuric acid. The product should precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Key Applications in Heterocyclic Synthesis

The true value of this compound lies in its utility as a scaffold for building more complex molecules. The 1,3-dicarbonyl system is perfectly poised for cyclocondensation reactions with binucleophiles.

Synthesis of Pyrazole Derivatives

A primary application is the reaction with hydrazine hydrate to form substituted pyrazoles. This reaction, known as the Knorr pyrazole synthesis, is a reliable method for creating this important heterocyclic core, which is prevalent in many pharmaceutical agents.

The reaction proceeds by initial condensation of hydrazine at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction with this compound specifically yields Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate .[4]

Caption: Synthesis of a pyrazole derivative from the title compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 1.3-1.4 ppm (t, 3H): -CH₃ of the ethyl ester.

-

δ 4.2-4.4 ppm (q, 2H): -CH₂ of the ethyl ester.

-

δ 4.0-4.5 ppm (s, ~1.6H): -CH₂- protons (keto form).

-

δ 6.5-6.8 ppm (s, ~0.2H): Vinylic -CH= proton (enol form).

-

δ 7.1-7.8 ppm (m, 3H): Protons on the thiophene ring.

-

δ 12-15 ppm (br s, ~0.2H): Enolic -OH proton (often broad and may exchange).

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 14 ppm: -CH₃ of the ethyl ester.

-

δ 62 ppm: -CH₂ of the ethyl ester.

-

δ 50-55 ppm: -CH₂- carbon (keto form).

-

δ 95-100 ppm: Vinylic =CH- carbon (enol form).

-

δ 128-135 ppm: Carbons of the thiophene ring.

-

δ 160-165 ppm: C=O of the ester group.

-

δ 180-200 ppm: Multiple signals for the C2 and C4 carbonyls in both keto and enol forms.

-

-

Infrared (IR) Spectroscopy (Predicted, KBr):

-

~3100 cm⁻¹: C-H stretching (thiophene ring).

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1735 cm⁻¹: C=O stretching (ester).

-

~1680-1715 cm⁻¹: C=O stretching (ketones).

-

~1600 cm⁻¹: C=C stretching (enol form and thiophene ring).

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the reactivity of its β-dicarbonyl functionality. The Claisen condensation provides a reliable and scalable method for its synthesis. Its subsequent conversion into complex heterocyclic systems, such as pyrazoles, underscores its importance in medicinal chemistry and drug discovery programs. The protocols and data presented in this guide offer a robust framework for the synthesis, handling, and strategic application of this versatile chemical building block.

References

-

Beilstein Journal of Organic Chemistry. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available at: [Link]

-

PubChem. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Available at: [Link]

-

India Fine Chemicals. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate. Available at: [Link]

Sources

- 1. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate-India Fine Chemicals [indiafinechemicals.com]

- 2. Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate 95.00% | CAS: 1024611-24-2 | AChemBlock [achemblock.com]

- 3. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate, 90%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (CAS No: 36983-36-5).[1] As a β-ketoester, this compound's characterization is fundamentally influenced by its existence as a dynamic equilibrium of keto-enol tautomers.[2][3] This guide is designed for researchers and professionals in drug development and materials science, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental observations and provide field-proven insights into the acquisition and interpretation of these spectra, grounded in authoritative spectroscopic principles.

The Structural Context: Keto-Enol Tautomerism

This compound is not a single, rigid structure but exists as a mixture of two primary forms in equilibrium: a diketo tautomer and a more stable, conjugated enol tautomer. The interconversion between these forms is a dynamic process, the rate of which is typically slow on the NMR timescale, allowing for the distinct observation of both species.[3][4]

The stability of the enol form is attributed to the formation of a conjugated system involving the thiophene ring, the C=C double bond, and the remaining carbonyl group, as well as a strong intramolecular hydrogen bond. The equilibrium position is sensitive to solvent polarity, temperature, and concentration.[3][5] Understanding this equilibrium is paramount to correctly interpreting the compound's spectroscopic data.

Caption: Figure 1: Keto-Enol Equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the tautomeric mixture of this compound. The spectrum will display two distinct sets of signals corresponding to the keto and enol forms. The ratio of their integrals provides a quantitative measure of the equilibrium composition under the specific analytical conditions.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is particularly informative. The enol form is characterized by a highly deshielded proton signal between 12-15 ppm, corresponding to the intramolecularly hydrogen-bonded enolic hydroxyl group. The vinyl proton of the enol form will appear as a singlet around 6.0-6.5 ppm. In contrast, the keto form will show a characteristic singlet for the methylene protons (C3-H₂) situated between the two carbonyl groups, typically in the 3.5-4.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Assignment | Keto Tautomer | Enol Tautomer | Multiplicity | Integration |

|---|---|---|---|---|

| Thiophene H5' | ~7.8-8.0 | ~7.7-7.9 | dd | 1H |

| Thiophene H4' | ~7.6-7.8 | ~7.5-7.7 | dd | 1H |

| Thiophene H3' | ~7.1-7.3 | ~7.0-7.2 | dd | 1H |

| Enol OH | - | ~13.5 | br s | 1H |

| Vinyl CH (C3-H) | - | ~6.3 | s | 1H |

| Methylene CH₂ (C3-H₂) | ~4.0 | - | s | 2H |

| Ethyl O-CH₂ | ~4.2 | ~4.2 | q | 2H |

| Ethyl CH₃ | ~1.3 | ~1.3 | t | 3H |

Note: Chemical shifts are predictive and based on analogous structures.[6][7] The ethyl group signals for both tautomers often overlap.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence of the tautomeric forms by revealing the distinct carbon environments. The keto form will exhibit two carbonyl carbon signals (C2 and C4) in the range of 190-205 ppm. The enol form, however, will show one carbonyl carbon (C4) and one ester carbonyl (C2), along with two sp² carbons for the C=C double bond (C3 and C2). Carbonyl carbons in conjugated systems typically appear slightly upfield compared to their non-conjugated counterparts.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Assignment | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Thiophene C=O (C4) | ~192 | ~185 |

| Ester C=O (C1) | ~167 | ~168 |

| Ketone C=O (C2) | ~201 | - |

| Thiophene C2' (ipso) | ~143 | ~142 |

| Thiophene C5' | ~134 | ~133 |

| Thiophene C4' | ~132 | ~131 |

| Thiophene C3' | ~128 | ~128 |

| Enol C2 | - | ~175 |

| Enol C3 | - | ~98 |

| Methylene C3 | ~45 | - |

| Ethyl O-CH₂ | ~62 | ~62 |

| Ethyl CH₃ | ~14 | ~14 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of ~16 ppm.

-

Use a 90° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for quantitative integration.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of ~240 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the FID using an exponential multiplication function. Perform phase and baseline corrections. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the relevant peaks to determine the keto:enol ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in both tautomers. The spectrum is a superposition of the vibrational modes of both forms.

-

O-H Stretch (Enol): A very broad and strong absorption band from 3200 to 2500 cm⁻¹ is a hallmark of the strong intramolecular hydrogen bond in the enol tautomer.

-

C-H Stretch: Aromatic C-H stretches from the thiophene ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl Region): This region is highly diagnostic.

-

Ester C=O: A strong, sharp peak around 1735-1745 cm⁻¹.

-

Diketone C=O (Keto): A peak for the C4-carbonyl adjacent to the thiophene ring around 1680-1690 cm⁻¹ (lowered by conjugation) and the C2-carbonyl around 1715-1725 cm⁻¹.

-

Conjugated Keto-Ester C=O (Enol): The enol form shows a conjugated ester carbonyl around 1710-1720 cm⁻¹ and a conjugated ketone carbonyl around 1660-1670 cm⁻¹. The overlap of these bands results in a complex, broad absorption profile in the carbonyl region.[9]

-

-

C=C Stretch: Both the thiophene ring and the enol's C=C bond will show absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching of the ester group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Tautomer |

|---|---|---|

| 3200-2500 (broad) | O-H stretch (intramolecular H-bond) | Enol |

| ~3100 | C-H stretch (thiophene) | Both |

| 2980-2850 | C-H stretch (aliphatic) | Both |

| ~1740 | C=O stretch (ester) | Keto |

| ~1715 | C=O stretch (ketone) | Keto |

| ~1685 | C=O stretch (thiophene-ketone) | Keto |

| ~1665 | C=O stretch (conjugated system) | Enol |

| 1600-1450 | C=C stretch (thiophene, enol) | Both |

| 1300-1100 | C-O stretch (ester) | Both |

Experimental Protocol for IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the neat liquid sample onto the crystal.

-

Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 226, corresponding to the molecular formula C₁₀H₁₀O₄S. The presence of a sulfur atom will result in a characteristic M+2 isotope peak (from ³⁴S) with an intensity of approximately 4.4% relative to the M⁺• peak.[10]

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-•OCH₂CH₃): A prominent peak at m/z = 181.

-

Loss of ethanol (-CH₃CH₂OH): This can occur via McLafferty rearrangement, leading to a peak at m/z = 180.

-

Thienoyl cation: A characteristic and often base peak at m/z = 111, corresponding to [C₄H₃S-C=O]⁺.

-

Loss of CO: Fragmentation of the thienoyl cation can lead to a peak at m/z = 83.

-

Caption: Figure 2: Simplified MS Fragmentation Pathway.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The comprehensive spectroscopic analysis of this compound requires an integrated approach. NMR is essential for confirming the structure and quantifying the keto-enol tautomeric equilibrium, IR provides rapid confirmation of key functional groups and the intramolecular hydrogen bonding characteristic of the enol form, and MS confirms the molecular weight and provides structural information through fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this versatile chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents.

- PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)butanoate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889).

- PubChem. (n.d.). Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- Matrix Scientific. (n.d.). 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- ChemicalBook. (n.d.).

- Filo. (2025). The mass spectrum of ethyl butanoate shows two characteristic peaks due to...

- Organic Spectroscopy International. (2015).

- ResearchGate. (2025).

- CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)

- Advanced ChemBlocks. (n.d.). Ethyl 2,4-dioxo-4-(thiophen-3-yl)

- NIST. (n.d.). Butanoic acid, ethyl ester. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Ethyl 2-[(4-fluorobenzoyl)

- ResearchGate. (2025). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters.

- PubMed. (2007). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR.

- ACS Publications. (n.d.). Mastering β-Keto Esters. Chemical Reviews.

- PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- The Catalyst. (n.d.).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules.

- Doc Brown's Chemistry. (n.d.).

- Chemsrc. (2025).

- PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative....

- PrepChem.com. (n.d.). Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)

- MIT. (2013). Thiophene-based covalent organic frameworks.

- PubChem. (n.d.). Ethyl 2-cyano-4-oxo-4-phenylbutanoate.

Sources

- 1. 36983-36-5 Cas No. | 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester | Matrix Scientific [matrixscientific.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Ethyl 2,4-dioxovalerate(615-79-2) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, a β-ketoester containing a thiophene moiety, stands as a pivotal precursor in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, including the reactive 1,3-dicarbonyl system and the biologically significant thiophene ring, render it a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and, most importantly, its application in the construction of heterocyclic scaffolds such as pyrazoles and pyrimidines, which are core components of numerous therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging this compound for novel drug discovery and development.

Introduction: The Strategic Importance of this compound

The landscape of modern drug discovery is characterized by an insatiable demand for novel molecular architectures that can modulate biological targets with high efficacy and selectivity. Heterocyclic compounds, in particular, form the backbone of a significant portion of clinically approved drugs.[1] Within this context, this compound emerges as a molecule of considerable strategic importance.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in a multitude of marketed drugs, including anti-inflammatory agents like Tinoridine and Tiaprofenic acid, and antipsychotics such as Olanzapine.[1][2] Its presence can enhance metabolic stability, improve receptor binding affinity, and modulate pharmacokinetic properties.[3]

Furthermore, the 1,3-dicarbonyl motif within the butanoate chain provides a highly versatile reactive handle for a variety of cyclization and condensation reactions. This dual functionality makes this compound a prime starting material for the synthesis of complex heterocyclic systems, offering a direct route to novel pharmaceutical candidates.

Synthesis and Physicochemical Properties

A common and effective method for the synthesis of this compound is the Claisen condensation reaction. This involves the reaction of 2-acetylthiophene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. The mechanism proceeds via the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C10H10O4S | [4] |

| Molecular Weight | 226.25 g/mol | [4] |

| CAS Number | 36983-36-5 | [4][5] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents |

Application as a Pharmaceutical Precursor: Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a precursor for a wide range of heterocyclic compounds with proven pharmacological relevance. The 1,3-dicarbonyl system is particularly amenable to reactions with binucleophiles, leading to the formation of five- and six-membered rings.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a variety of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7]

The reaction of this compound with hydrazine or its derivatives provides a direct route to substituted pyrazoles. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[8]

Experimental Protocol: Synthesis of a Thiophene-Substituted Pyrazole

Objective: To synthesize a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.

Self-Validation: The identity and purity of the synthesized pyrazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a key component of nucleic acids and a core structure in numerous drugs, including anticancer agents and antibiotics.

β-ketoesters like this compound can be condensed with amidines to afford a variety of substituted pyrimidin-4-ols.[9][10] This reaction provides a straightforward and modular approach to accessing a library of pyrimidine derivatives for biological screening.

Experimental Protocol: Synthesis of a Thiophene-Substituted Pyrimidine

Objective: To synthesize a pyrimidine derivative from this compound and an amidine hydrochloride.

Materials:

-

This compound

-

Amidine hydrochloride (e.g., acetamidine hydrochloride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol

-

Standard laboratory glassware and work-up equipment

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add the desired amidine hydrochloride (1.2 equivalents).

-

Add DBU (2.5 equivalents) to the mixture.

-

Stir the resulting solution under an inert atmosphere (e.g., Argon) at room temperature for 18 hours, or heat to reflux if necessary, monitoring the reaction by TLC.[10]

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired pyrimidin-4-ol.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the core reaction schemes.

Caption: Synthesis of thiophene-substituted pyrimidines.

Safety and Handling

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to readily form key heterocyclic scaffolds like pyrazoles and pyrimidines provides a powerful tool for medicinal chemists to generate novel compounds with potential therapeutic applications. The continued exploration of its reactivity with a wider range of binucleophiles and the development of stereoselective transformations will undoubtedly lead to the discovery of new and improved drug candidates. As the demand for innovative pharmaceuticals grows, the strategic application of such well-designed building blocks will remain paramount in the quest for next-generation medicines.

References

- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025).

- Google Patents.

- PubMed. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010).

- PMC - NIH.

- MDPI.

- ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010).

- YouTube. synthesis of pyrazoles. (2019).

- Encyclopedia MDPI. Thiophene-Based Compounds.

- American Chemical Society. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. (2010).

- Organic Chemistry Portal. Pyrimidine synthesis.

- Cognizance Journal of Multidisciplinary Studies.

- PMC.

- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. Structures of important thiophene-based drugs.

- PMC - NIH. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters.

- ResearchGate.

- ResearchGate.

- PubChem. Ethyl 4-oxo-4-(thiophen-2-yl)

- NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013).

- Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).

- Matrix Scientific. 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester.

- Fisher Scientific.

- Recent advances in the application of β-ketonitriles as multifunctional intermedi

- Sigma-Aldrich.

- India Fine Chemicals. Ethyl 2,4-dioxo-4-(2-thienyl)

- PubChem. Ethyl 2,4-dioxo-4-(p-tolyl)

- Advanced ChemBlocks. Ethyl 2,4-dioxo-4-(thiophen-3-yl)

- Benchchem. Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid.

- Ethyl Butanoate - Safety D

- PubChem - NIH. Ethyl 2,4-dioxo-4-(thiophen-2-yl)

- Benchchem. Ethyl 2,4-dioxopentanoate: A Technical Guide for Researchers and Drug Development Professionals.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022).

- ScienceLab.com.

- ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2025).

- PubMed. Production of ethyl (R)

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025).

- Google Patents. Method for synthesis of ethyl 2-(1-phenylethylamino)

- PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. (2021).

- Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 36983-36-5 Cas No. | 2,4-Dioxo-4-thiophen-2-yl-butyric acid ethyl ester | Matrix Scientific [matrixscientific.com]

- 5. Ethyl 2,4-dioxo-4-(2-thienyl)butanoate-India Fine Chemicals [indiafinechemicals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

"Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate" in anti-inflammatory drug discovery

An In-Depth Technical Guide to the Evaluation of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in Anti-inflammatory Drug Discovery

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of novel anti-inflammatory agents is driven by the significant drawbacks of current therapies, including gastrointestinal and cardiovascular side effects associated with long-term use of steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This has spurred the exploration of new chemical scaffolds that can offer improved efficacy and safety profiles. Among these, heterocyclic compounds, particularly those containing a thiophene moiety, have emerged as "privileged structures" in medicinal chemistry.[2][3] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[2][3]

This technical guide focuses on This compound , a compound of interest that combines the promising thiophene scaffold with a 2,4-dioxobutanoate core. This latter structural motif is also found in compounds investigated for inhibitory activity against enzymes like the influenza endonuclease.[4] This guide provides a comprehensive framework for the synthesis, characterization, and systematic preclinical evaluation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Candidate: Chemical Identity and Rationale

This compound is a β-ketoester derivative featuring a thiophene ring. Its structure presents several points of interest for medicinal chemistry: the thiophene ring is a bioisostere of a phenyl ring, often conferring favorable pharmacokinetic properties. The dicarbonyl system is a potential metal-chelating pharmacophore and can engage in hydrogen bonding with biological targets.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀O₄S

-

Molecular Weight: 226.25 g/mol

-

CAS Number: 32737-97-2 (for the 2-yl isomer)

The rationale for investigating this specific molecule stems from the established anti-inflammatory potential of the thiophene nucleus.[2][3] The strategic placement of the ethyl 2,4-dioxobutanoate side chain is hypothesized to facilitate interaction with the active sites of key pro-inflammatory enzymes.

Synthesis and Characterization: A Verified Pathway

The synthesis of this compound can be reliably achieved via a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation and is well-suited for creating the dicarbonyl moiety of our target compound. A similar procedure is used for the synthesis of related phenylbutanoate derivatives.[5]

Synthetic Protocol

This two-step protocol involves the initial condensation followed by an acidic workup to yield the final product.

Step 1: Claisen Condensation

-

Materials:

-

2-Acetylthiophene

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Dichloromethane

-

Dilute Sulfuric Acid

-

-

Procedure:

-

Prepare a fresh solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a mixture of diethyl oxalate (1.0 equivalent) and 2-acetylthiophene (1.0 equivalent) dropwise while maintaining continuous stirring.

-

Stir the resulting mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, heat the reaction mixture to a gentle reflux (approx. 80°C) for 30 minutes to ensure the reaction goes to completion.[5]

-

Step 2: Workup and Purification

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the mixture to a pH of ~2 using dilute sulfuric acid.[5]

-

Extract the aqueous mixture multiple times with dichloromethane.

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Structural Verification

To ensure the identity and purity of the synthesized this compound, a full suite of analytical characterization is required:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.[6]

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the ester and ketone carbonyl stretches.

Preclinical Evaluation: A Phased Approach to Anti-inflammatory Activity

A systematic evaluation is crucial to determine the anti-inflammatory potential of the candidate compound.[1][7] This process begins with high-throughput in vitro assays to establish initial activity and mechanism, followed by more complex in vivo models to assess efficacy in a physiological context.

In Vitro Screening Cascade

The initial in vitro screening aims to identify if the compound can modulate key enzymatic pathways and cellular responses involved in inflammation.

Caption: Workflow for the carrageenan-induced paw edema model.

-

Rationale: This model allows for the assessment of a compound's ability to reduce acute, localized edema. The inflammatory response is biphasic, involving histamine and serotonin in the first phase, and prostaglandins and other mediators in the second phase.

-

Methodology:

-

Animals: Use male or female Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8): a vehicle control group, a positive control group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and at least three test groups receiving different doses of the compound (e.g., 10, 20, 40 mg/kg). [8] 3. Dosing: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (t=0).

-

Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Post-Induction Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection. [9][10][11] 7. Calculation:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

-

| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |

| Vehicle Control | % Edema | % Edema | % Edema | % Edema | % Edema |

| Test Compound (10 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |

| Test Compound (20 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |

| Test Compound (40 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |

| Indomethacin (10 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |

Mechanistic Insights and Structure-Activity Relationships

Hypothesized Mechanism of Action

The primary anti-inflammatory mechanism of many thiophene-based compounds involves the inhibition of COX and LOX enzymes. [3]Should this compound show activity in the in vitro assays, its mechanism would likely involve blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.

Caption: The arachidonic acid cascade and potential points of inhibition.

Structure-Activity Relationship (SAR) Considerations

Insights from existing literature on tetrasubstituted thiophenes can guide future optimization efforts. [8][12]

-

Substituents on the Thiophene Ring: The presence and position of electron-donating or electron-withdrawing groups can significantly alter activity.

-

The Acyl Moiety: Modifications to the thiophene ring (e.g., replacing it with other heterocycles or substituted phenyl rings) can modulate potency and selectivity.

-

The Ester Group: Hydrolysis to the corresponding carboxylic acid could potentially increase activity, as carboxylic acid moieties are common in NSAIDs and can form key interactions with enzyme active sites. [2][3]

Preliminary Pharmacokinetic and Toxicological Profile

Early assessment of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) is integral to modern drug discovery. [13][14]

-

In Silico Profiling: Computational tools can predict key physicochemical properties like LogP, solubility, and potential metabolic liabilities before further resource-intensive studies are undertaken.

-

In Vitro Cytotoxicity: An essential first step is to assess the compound's toxicity against relevant cell lines (e.g., HEK293 or HepG2) using a standard method like the MTT assay. [15]This helps establish a therapeutic window and ensures that the observed anti-inflammatory effects in cell-based assays are not due to general cell death.

Conclusion and Future Directions